![molecular formula C17H20ClN3O B2911881 N-(1-Benzyl-4,5,6,7-tetrahydroindazol-4-yl)-2-chloropropanamide CAS No. 2411294-37-4](/img/structure/B2911881.png)
N-(1-Benzyl-4,5,6,7-tetrahydroindazol-4-yl)-2-chloropropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Benzyl-4,5,6,7-tetrahydroindazol-4-yl)-2-chloropropanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. This compound is a tetrahydroindazole derivative and is also known by the name of BTI-320.
Mechanism of Action
The mechanism of action of N-(1-Benzyl-4,5,6,7-tetrahydroindazol-4-yl)-2-chloropropanamide involves the inhibition of the intestinal glucose transporter, which can reduce the absorption of glucose from the gut. This can help in the treatment of diabetes and obesity. Additionally, it can reduce inflammation in the gut by inhibiting the production of pro-inflammatory cytokines. It can also inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
N-(1-Benzyl-4,5,6,7-tetrahydroindazol-4-yl)-2-chloropropanamide has been shown to have several biochemical and physiological effects. It can reduce the absorption of glucose from the gut, which can lower blood glucose levels and aid in weight loss. It can also reduce inflammation in the gut, which can improve symptoms of inflammatory bowel disease. Additionally, it can inhibit the growth of cancer cells, which can potentially lead to the development of new cancer therapies.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(1-Benzyl-4,5,6,7-tetrahydroindazol-4-yl)-2-chloropropanamide in lab experiments is its specificity for the intestinal glucose transporter. This can help in the development of more targeted therapies for diabetes and obesity. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the research and development of N-(1-Benzyl-4,5,6,7-tetrahydroindazol-4-yl)-2-chloropropanamide. One direction is the development of more potent and selective inhibitors of the intestinal glucose transporter for the treatment of diabetes and obesity. Another direction is the exploration of the potential use of this compound in the treatment of other diseases such as cancer and inflammatory bowel disease. Additionally, the development of more soluble forms of this compound can help in its application in lab experiments.
Synthesis Methods
The synthesis of N-(1-Benzyl-4,5,6,7-tetrahydroindazol-4-yl)-2-chloropropanamide involves the reaction between 1-benzyl-4,5,6,7-tetrahydroindazole and 2-chloropropionyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is obtained by simple filtration and purification.
Scientific Research Applications
N-(1-Benzyl-4,5,6,7-tetrahydroindazol-4-yl)-2-chloropropanamide has shown promising results in scientific research for its potential applications in drug discovery and development. It has been studied for its ability to inhibit the intestinal glucose transporter, which can help in the treatment of diabetes and obesity. It has also been studied for its potential use in the treatment of inflammatory bowel disease, as it can reduce inflammation in the gut. Additionally, it has been studied for its potential use in the treatment of cancer, as it can inhibit the growth of cancer cells.
properties
IUPAC Name |
N-(1-benzyl-4,5,6,7-tetrahydroindazol-4-yl)-2-chloropropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O/c1-12(18)17(22)20-15-8-5-9-16-14(15)10-19-21(16)11-13-6-3-2-4-7-13/h2-4,6-7,10,12,15H,5,8-9,11H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPTFMMJWGZJFEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCC2=C1C=NN2CC3=CC=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Benzyl-4,5,6,7-tetrahydroindazol-4-yl)-2-chloropropanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.